Antiproliferative Potency of 2-(3-Chloroquinoxalin-2-yl)acetonitrile Derivatives Against SGC-7901 Gastric Cancer Cells
In a head-to-head comparison of synthesized benzotriazole-conjugated quinoxaline derivatives, the compound 1b—derived directly from 2-(3-chloroquinoxalin-2-yl)acetonitrile—demonstrated an inhibiting ratio IC₅₀ of 5.05 μg/mL against SGC-7901 gastric cancer cells. This potency was lower than that of the 3,7-dichloroquinoxaline derivative 3a (IC₅₀ = 5.38 μg/mL) but higher than the activity observed against Hep G2 cells, establishing a clear SAR that the 3-chloro substitution provides a distinct baseline for optimization [1]. The introduction of a 5-methylbenzotriazole or 6-chloroquinoxaline unit was shown to further improve inhibiting ratios.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against SGC-7901 gastric cancer cells |
|---|---|
| Target Compound Data | Compound 1b (derived from target): IC₅₀ = 5.05 μg/mL |
| Comparator Or Baseline | Compound 3a (3,7-dichloroquinoxaline derivative): IC₅₀ = 5.38 μg/mL |
| Quantified Difference | ΔIC₅₀ = 0.33 μg/mL (Compound 3a is 6.5% more potent in this assay) |
| Conditions | In vitro MTT assay; 2-(benzotriazolyl)-2-(quinoxalinyl)acetonitrile derivatives; SGC-7901 cell line |
Why This Matters
This quantitative data confirms that the 3-chloroquinoxaline acetonitrile scaffold yields measurable antiproliferative activity, which can be predictably modulated by substitution (e.g., adding a second chlorine atom), guiding rational procurement for SAR optimization studies.
- [1] XU Xiu-zhi; WANG Jian; SONG Lu; WANG Xu; ZHANG Chun-ling; YANG Zhou; LIN Mei; LI Zhu-lai. Synthesis and antitumor activity of quinoxaline complexes conjugated with benzotriazoles. Chinese Pharmaceutical Journal, 2017, 52(13): 1129-1134. View Source
